2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified under the category of synthetic organic compounds, particularly those containing pyrazolo[3,4-d]pyrimidine moieties, which are known for their biological activity.
The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves several steps:
The synthesis requires careful control of reaction temperatures and times, as well as purification steps such as recrystallization or chromatography to isolate the desired product in high purity.
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key structural components include:
The compound's InChI key is LFHOUNNJEZHPEF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure . The canonical SMILES representation is COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)F, which conveys detailed information about its connectivity and arrangement.
The compound can participate in various chemical reactions typical for amides and heterocycles:
Understanding these reactions is crucial for developing derivatives with enhanced efficacy or altered pharmacokinetic properties.
The mechanism of action for 2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
Data from studies suggest that compounds with similar structures exhibit inhibitory effects on certain kinases or other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially impacting processes such as cell proliferation or apoptosis.
Relevant data indicate that maintaining controlled storage conditions enhances its shelf life and efficacy .
The compound holds promise in various scientific applications including:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: